(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid
Description
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Properties
IUPAC Name |
2-[4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-26-15-8-13(9-16(27-2)19(15)28-3)10-17-20(25)22(21(29)30-17)14-6-4-12(5-7-14)11-18(23)24/h4-10H,11H2,1-3H3,(H,23,24)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTIAQPQSCITFY-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their potential therapeutic applications, particularly in cancer treatment and as inhibitors of various biological pathways.
Chemical Structure
The compound features a thiazolidinone core with multiple substituents that enhance its biological activity. The presence of the 3,4,5-trimethoxybenzylidene moiety is particularly significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinones can inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells with varying degrees of efficacy. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolidinone A | MCF-7 | 29 |
| Thiazolidinone B | HeLa | 73 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound need to be determined through further experimental studies.
The mechanism by which thiazolidinones exert their anticancer effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, some studies suggest that these compounds may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer effects, thiazolidinones have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases. The structural diversity of thiazolidinones allows for the optimization of their anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has also been explored. Certain derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. This broad-spectrum antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Case Studies
- Anticancer Activity : In a study examining various thiazolidinone derivatives, it was found that modifications to the benzylidene moiety significantly enhanced cytotoxicity against glioblastoma cells. The compound's ability to induce apoptosis was confirmed through TUNEL assays and colony formation assays.
- Anti-inflammatory Effects : A recent investigation into thiazolidinone derivatives revealed that compounds with specific substitutions on the thiazolidine ring exhibited potent inhibition of COX enzymes, suggesting potential for developing anti-inflammatory agents.
Q & A
Q. What are the critical steps for synthesizing (Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of thiosemicarbazide derivatives with chloroacetic acid and subsequent cyclization. Key steps include:
- Formation of the thiazolidinone core via refluxing with sodium acetate in a DMF/acetic acid mixture (2.5–3 hours, ~80°C) .
- Introduction of the 3,4,5-trimethoxybenzylidene moiety via Knoevenagel condensation under basic conditions (e.g., NaOH/ethanol, 60–70°C) .
- Optimization requires strict control of solvent polarity (DMF enhances cyclization) and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazolidinone precursor) .
- Purity is ensured through recrystallization (DMF-ethanol mixtures) and monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
- Methodological Answer : The Z-configuration is verified using:
- NMR Spectroscopy : H NMR shows a characteristic downfield shift (~δ 7.8–8.2 ppm) for the benzylidene proton, with coupling constants ( = 10–12 Hz) confirming the cis geometry .
- X-ray Crystallography : Single-crystal analysis reveals dihedral angles (<10°) between the thiazolidinone ring and the benzylidene substituent, consistent with Z-stereochemistry .
- IR Spectroscopy : Absence of free aldehyde C=O stretches (~1700 cm) confirms successful condensation .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted aldehyde or over-oxidized species) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
- pH-Dependent Stability Assays : Incubation in buffered solutions (pH 1–10) identifies degradation under acidic conditions (e.g., hydrolysis of the thioxo group at pH <3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4,5-trimethoxybenzylidene substituent in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy groups with halogens or alkyl chains) .
- Biological Assays : Compare IC values in cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial models (e.g., S. aureus). The trimethoxy group enhances lipophilicity and membrane permeability, critical for activity .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like tubulin or DNA topoisomerase II, where the trimethoxy group participates in hydrophobic binding pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Assay Protocols : Use identical cell lines (ATCC-verified), culture conditions (e.g., 10% FBS, 37°C), and controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for variability due to rapid degradation .
- Synergistic Studies : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to address efflux-mediated resistance .
Q. How can in vivo pharmacokinetics and toxicity be modeled for this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously (5 mg/kg) or orally (10 mg/kg) to assess bioavailability (LC-MS/MS plasma analysis). The acetic acid side chain improves aqueous solubility but may reduce half-life due to renal clearance .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days. Histopathology of organs identifies off-target effects .
- Metabolite Profiling : UPLC-QTOF identifies glucuronide conjugates as primary metabolites, suggesting phase II metabolism .
Q. What strategies mitigate challenges in achieving high yields during scale-up synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., over-oxidation) during thiazolidinone formation .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) for Knoevenagel steps, reducing reaction time from 12 hours to 4 hours .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to enhance recyclability and reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
